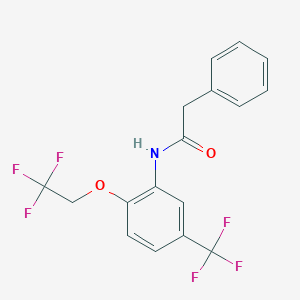![molecular formula C16H16N4O5S2 B284205 N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been extensively studied for its potential application in cancer therapy. TAK-659 is a highly selective inhibitor of the protein tyrosine kinase (PTK) Bruton’s tyrosine kinase (BTK), which plays a crucial role in B-cell receptor (BCR) signaling.
Mechanism of Action
TAK-659 is a highly selective inhibitor of BTK, which plays a crucial role in BCR signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon BCR engagement, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by TAK-659 blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis in B-cell malignancies by blocking BCR signaling. In addition, TAK-659 has been shown to inhibit the proliferation of cancer cells and enhance the anti-tumor activity of other drugs. TAK-659 has also been shown to modulate the tumor microenvironment and enhance immune cell function.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its high selectivity for BTK, which minimizes off-target effects. TAK-659 has also been shown to have a favorable safety profile in preclinical studies. However, one of the limitations of TAK-659 is its poor solubility, which can limit its use in in vivo studies.
Future Directions
There are several future directions for the development of TAK-659. One direction is the combination of TAK-659 with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is the development of more potent and soluble analogs of TAK-659. Additionally, the role of BTK in other diseases, such as autoimmune disorders, is an area of active research, and TAK-659 may have potential applications in these diseases as well.
Synthesis Methods
The synthesis of TAK-659 involves the reaction of 4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)aniline with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base and a suitable solvent. The resulting product is then purified using column chromatography to obtain TAK-659 in high purity.
Scientific Research Applications
TAK-659 has been extensively studied for its potential application in cancer therapy. It has been shown to inhibit BTK activity in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been shown to be effective in preclinical models of solid tumors, such as breast cancer and lung cancer. Furthermore, TAK-659 has been shown to enhance the anti-tumor activity of other drugs, such as immune checkpoint inhibitors.
properties
Molecular Formula |
C16H16N4O5S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H16N4O5S2/c1-24-11-4-6-13(25-2)15(8-11)27(22,23)20-10-3-5-12(21)14(7-10)26-16-17-9-18-19-16/h3-9,20-21H,1-2H3,(H,17,18,19) |
InChI Key |
HNHWPRJLVVWHAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B284123.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)

![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B284129.png)
![3-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}propyl phenyl ether](/img/structure/B284134.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-{4-[(propylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B284161.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)